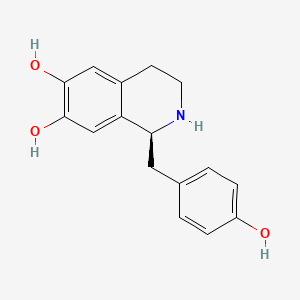

(S)-Norcoclaurine

Vue d'ensemble

Description

(S)-Norcoclaurine is a naturally occurring benzylisoquinoline alkaloid found in several plant species, particularly in the Papaveraceae family. It is a key intermediate in the biosynthesis of many important alkaloids, including morphine and codeine. The compound has garnered significant interest due to its potential pharmacological properties and its role in the biosynthetic pathways of various bioactive compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Norcoclaurine typically involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by the enzyme norcoclaurine synthase. The process can be carried out under mild conditions, usually at room temperature and neutral pH, to yield this compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express norcoclaurine synthase. This approach allows for the efficient and scalable production of the compound, making it feasible for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Norcoclaurine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form norcoclaurine N-oxide.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Norcoclaurine N-oxide.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted norcoclaurine derivatives depending on the reagent used.

Applications De Recherche Scientifique

Biosynthesis of Benzylisoquinoline Alkaloids

(S)-Norcoclaurine serves as a crucial intermediate in the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), which include well-known compounds such as morphine, codeine, and noscapine. The enzyme norcoclaurine synthase (NCS) catalyzes the formation of this compound from dopamine and 4-hydroxyphenylacetaldehyde through a stereospecific Pictet-Spengler reaction . This reaction is fundamental for the production of various therapeutic agents.

Table 1: Key Benzylisoquinoline Alkaloids Derived from this compound

| Alkaloid | Therapeutic Use |

|---|---|

| Morphine | Analgesic |

| Codeine | Cough suppressant |

| Noscapine | Antitussive, microtubule disruptor |

| Berberine | Antimicrobial |

| Sanguinarine | Antimicrobial, potential anticancer agent |

Engineering of Norcoclaurine Synthase

Recent advancements in synthetic biology have focused on engineering NCS to enhance the efficiency of this compound production. Studies have identified mutations that improve the catalytic efficiency of NCS, significantly increasing the yield of this compound in microbial hosts like Saccharomyces cerevisiae and Escherichia coli . This engineering approach not only aids in producing BIAs sustainably but also reduces dependence on opium poppy cultivation.

Case Study: Engineering NCS for Enhanced Production

A study demonstrated that by rationally designing NCS variants, researchers achieved a 57,000-fold increase in the production efficiency of this compound compared to previous methods. This was accomplished by optimizing both endogenous and exogenous gene expressions to maximize carbon flux into BIA biosynthesis .

Pharmacological Research

The pharmacological significance of this compound extends beyond its role as a precursor. Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance, compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation and modulate immune responses .

Agricultural Applications

In agriculture, this compound's role as a natural product can contribute to developing pest-resistant crops. The metabolic pathways involving this compound are being explored to enhance plant defenses against pathogens and herbivores by promoting the biosynthesis of protective alkaloids .

Mécanisme D'action

The mechanism of action of (S)-Norcoclaurine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby exerting neuroprotective effects. Additionally, it can modulate the activity of certain receptors, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

(S)-Norcoclaurine is structurally similar to other benzylisoquinoline alkaloids, such as:

- (S)-N-Methylcoclaurine

- (S)-Reticuline

- (S)-Laudanosine

Uniqueness: What sets this compound apart is its specific role as a key intermediate in the biosynthesis of many pharmacologically important alkaloids. Its unique enzymatic synthesis pathway and its potential therapeutic properties make it a compound of significant interest in both research and industrial applications.

Activité Biologique

(S)-Norcoclaurine is a significant compound in the biosynthesis of benzylisoquinoline alkaloids (BIAs), which are a diverse group of natural products with various pharmacological activities. This article explores the biological activity of this compound, focusing on its enzymatic synthesis, pharmacological properties, and potential therapeutic applications.

1. Enzymatic Synthesis

This compound is synthesized from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through the action of norcoclaurine synthase (NCS), an enzyme that catalyzes this stereospecific Pictet-Spengler reaction. The reaction mechanism has been elucidated through various studies, indicating that NCS operates via a "dopamine-first" mechanism, where dopamine binds to the enzyme before the second substrate, 4-HPAA .

Table 1: Kinetic Properties of Norcoclaurine Synthase

| Parameter | Value |

|---|---|

| Km for Dopamine | 0.7 mM |

| Km for 4-HPAA | 700 µM |

| pH Optimum | 7.0 |

| Temperature Optimum | 40 °C |

| Hill Coefficient | 1.98 |

The kinetic studies reveal that NCS exhibits sigmoidal saturation kinetics for dopamine and hyperbolic kinetics for 4-HPAA, suggesting cooperative binding for dopamine .

2. Pharmacological Activities

This compound serves as a precursor to numerous bioactive compounds, including:

- Morphine : An analgesic used in pain management.

- Sanguinarine : Exhibits antimicrobial properties.

- Berberine : Known for its anti-inflammatory and antimicrobial effects.

- Noscapine : Functions as an antitussive and microtubule disruptor.

- Papaverine : Acts as a vasodilator .

These metabolites have been extensively studied for their therapeutic potentials, particularly in pain relief and antimicrobial applications.

Case Studies

-

Antimicrobial Activity :

A study demonstrated that berberine, derived from this compound, exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL for S. aureus . -

Pain Management :

Research involving morphine's efficacy in chronic pain models revealed that morphine derived from this compound significantly reduced pain scores compared to control groups, highlighting the importance of this compound in pain management therapies .

3. Structural Insights

Recent structural studies have provided insights into the active site of NCS and its interaction with substrates. X-ray crystallography has revealed the geometry of the active site, which is critical for understanding the stereoselective nature of the Pictet-Spengler reaction .

4. Future Directions

The understanding of this compound's biosynthesis and its biological activities opens avenues for metabolic engineering in plants to enhance the production of valuable alkaloids. Further research could focus on:

- Developing transgenic plants with increased NCS activity to boost alkaloid yields.

- Exploring synthetic biology approaches to produce this compound and its derivatives in microbial systems.

Propriétés

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331543 | |

| Record name | (S)-(-)-Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22672-77-1 | |

| Record name | (-)-Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22672-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022672771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94O9O6QM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.